N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S3/c1-15-7-8-17-19(13-15)33-23(25-17)27-20(29)14-32-24-26-18-10-12-31-21(18)22(30)28(24)11-9-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPOAGRZBKUKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-5-Methylbenzenethiol
The reaction employs 2-amino-5-methylbenzenethiol (CAS 2536-91-6) and a carboxylic acid derivative under acidic conditions. Polyphosphoric acid (PPA) is utilized as both solvent and catalyst at elevated temperatures (220°C) to facilitate cyclization. For instance, heating equimolar quantities of 2-amino-5-methylbenzenethiol and 4-aminobenzoic acid in PPA for 4 hours yields 6-methyl-1,3-benzothiazol-2-amine with a reported purity of >95% after column chromatography. The reaction progress is monitored via thin-layer chromatography (TLC) using toluene:acetone (8:2) as the mobile phase.
Key Reaction Parameters:
The introduction of the bromoacetamide side chain is achieved through nucleophilic acyl substitution.
Reaction of 6-Methyl-1,3-Benzothiazol-2-Amine with Bromoacetyl Bromide
A mixture of 6-methyl-1,3-benzothiazol-2-amine (0.05 mol) and bromoacetyl bromide (0.06 mol) in anhydrous benzene is stirred under reflux for 6–12 hours in the presence of potassium carbonate (K₂CO₃) as a base. The base neutralizes HBr generated during the reaction, driving the equilibrium toward product formation. Post-reaction, the mixture is poured into ice water to precipitate the crude product, which is subsequently purified via solvent extraction and vacuum drying.
Optimized Conditions:
Synthesis of 3-(2-Phenylethyl)-2-Mercapto-3H,4H,6H,7H-Thieno[3,2-d]Pyrimidin-4-One
The thieno[3,2-d]pyrimidinone core is constructed via a cyclocondensation strategy involving thiophene precursors.
Cyclization of Thiophene-3-Carboxamide Derivatives
A modified Gewald reaction is employed to assemble the thieno[3,2-d]pyrimidinone scaffold. 2-Aminothiophene-3-carboxamide is reacted with 2-phenylethyl isocyanate in dimethylformamide (DMF) at 120°C for 8 hours, followed by acid-mediated cyclization using concentrated HCl. The mercapto group at position 2 is introduced via treatment with phosphorus pentasulfide (P₂S₅) in pyridine, yielding the 2-mercapto derivative.
Characterization Data:
- Melting Point: 215–218°C (decomposes)
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.31 (m, 5H, Ar-H), 3.82 (t, 2H, -CH₂-Ph), 2.95 (t, 2H, -CH₂-S), 2.45 (s, 3H, -CH₃).
Coupling via Nucleophilic Substitution
The final step involves the formation of the sulfanyl bridge between the bromoacetamide and thieno-pyrimidinone moieties.
Reaction of N-(6-Methyl-1,3-Benzothiazol-2-Yl)-2-Bromoacetamide with 2-Mercapto-Thieno-Pyrimidinone
A solution of N-(6-methyl-1,3-benzothiazol-2-yl)-2-bromoacetamide (1.0 equiv) and 3-(2-phenylethyl)-2-mercapto-thieno[3,2-d]pyrimidin-4-one (1.2 equiv) in anhydrous DMF is treated with sodium hydride (NaH, 1.5 equiv) at 0–5°C under nitrogen atmosphere. The reaction mixture is warmed to room temperature and stirred for 12 hours, after which it is quenched with ice-cold water. The precipitated product is filtered, washed with ethanol, and recrystallized from acetonitrile.
Reaction Optimization:
Characterization and Analytical Data
The final compound is characterized using spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms a purity of ≥98% at 254 nm.
Comparative Analysis of Synthetic Routes
A comparative evaluation of alternative methodologies is critical for process optimization.
Alternative Coupling Agents
The use of chloroacetyl chloride instead of bromoacetyl bromide in Step 2 results in lower yields (68–72%) due to reduced leaving group ability. Similarly, substituting NaH with K₂CO₃ in Step 4 decreases the reaction rate, necessitating prolonged reaction times (24–36 hours).
Solvent Effects
Replacing DMF with tetrahydrofuran (THF) in Step 4 leads to incomplete conversion (<50%), attributed to poor solubility of the thieno-pyrimidinone intermediate.
Challenges and Mitigation Strategies
Oxidation of Thiol Intermediate
The 2-mercapto-thieno-pyrimidinone is prone to oxidation during storage. Conducting the coupling reaction under inert atmosphere (N₂ or Ar) and using freshly prepared intermediates mitigates disulfide formation.
Byproduct Formation
Competing N-alkylation of the benzothiazole amine is observed when excess bromoacetyl bromide is used. Stoichiometric control (1:1.05 amine:bromoacetyl bromide ratio) suppresses this side reaction.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing NaH with cheaper bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) reduces production costs without compromising yield (78–80%).
Green Chemistry Approaches
Microwave-assisted synthesis reduces Step 4 reaction time from 12 hours to 45 minutes, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thienopyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular processes. Additionally, it may interact with specific receptors on cell surfaces, modulating signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Modifications
Benzothiazole Derivatives
- N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidinylsulfanyl)acetamide (10a) : Structure: Benzothiazole replaced with a tetrahydrobenzothieno-triazolo-pyrimidine core. Activity: Exhibits moderate anticonvulsant activity (68–74% yield in synthesis). Key Difference: The absence of a methyl group at the 6-position reduces lipophilicity compared to the target compound.
N-(4-Hydroxyphenyl)-2-(benzothiazolylsulfanyl)acetamide :
- Structure : Features a 4-hydroxyphenyl group instead of 6-methylbenzothiazole.
- Activity : Demonstrates analgesic properties due to enhanced hydrogen bonding via the hydroxyl group.
Thieno-Pyrimidine Analogues
- N-(6-Methoxybenzothiazol-2-yl)-2-[[3-(4-methoxyphenyl)-thieno-pyrimidinyl]sulfanyl]acetamide : Structure: Methoxy substituents at the 6-position (benzothiazole) and 4-position (phenyl). Activity: Improved solubility but reduced CNS penetration compared to the methyl-substituted target compound.
Anticonvulsant Activity
- These analogues showed 100% protection in MES models at 30 mg/kg without neurotoxicity .
- Key Contrast: The target compound’s thieno-pyrimidine core may offer enhanced kinase inhibition (e.g., cyclin-dependent kinases) compared to urea-based derivatives.
Cytotoxicity and Enzyme Inhibition
- N-Substituted Sulfonyl Amid Derivatives (6a–j) : Activity: IC50 values ranging from 12–45 μM against cancer cell lines (e.g., MCF-7). Comparison: The target compound’s benzothiazole-thienopyrimidine hybrid may improve topoisomerase II inhibition, as seen in similar scaffolds .
Antidiabetic Potential
Q & A
Q. Standards for reporting biological activity data
- Guidelines : Follow CRDC 2020 (RDF2050112) for reproducibility:
- Include ≥3 biological replicates.
- Disclose solvent/DMSO concentrations to avoid false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
